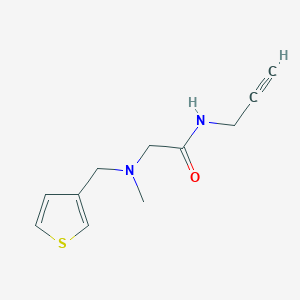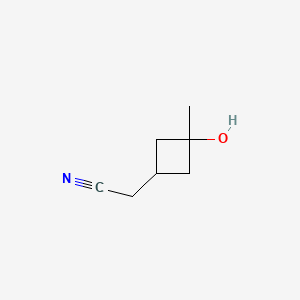
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H13BrN2O3S. It is characterized by the presence of a bromophenyl group attached to a sulfonyl-pyrrolidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as sulfoxides or sulfones.
Hydrolysis: Sulfonic acids and amines.
Aplicaciones Científicas De Investigación
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological assays to study the effects of sulfonyl-containing molecules on various biological pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromophenyl group can enhance the binding affinity and specificity of the compound towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-((2-Chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- 1-((2-Fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- 1-((2-Methylphenyl)sulfonyl)pyrrolidine-2-carboxamide
Uniqueness
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Propiedades
Fórmula molecular |
C11H13BrN2O3S |
|---|---|
Peso molecular |
333.20 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O3S/c12-8-4-1-2-6-10(8)18(16,17)14-7-3-5-9(14)11(13)15/h1-2,4,6,9H,3,5,7H2,(H2,13,15) |
Clave InChI |
FUZFLPVOBRPROG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


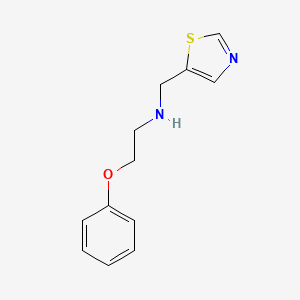
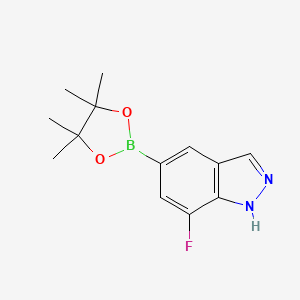
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
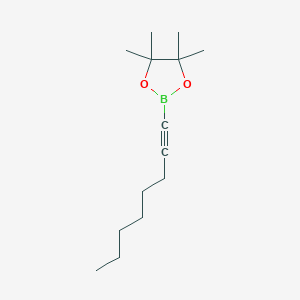
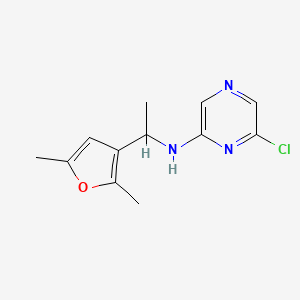
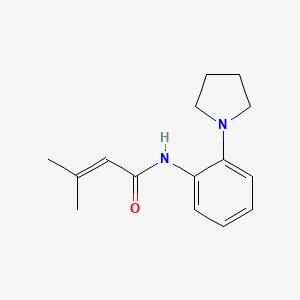
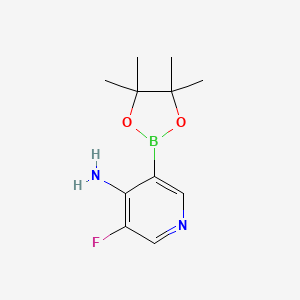
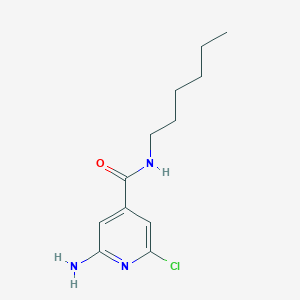
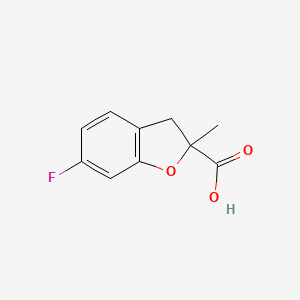
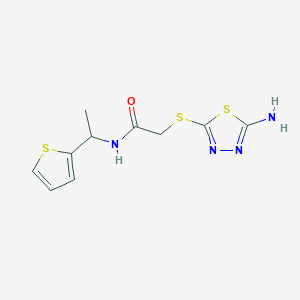
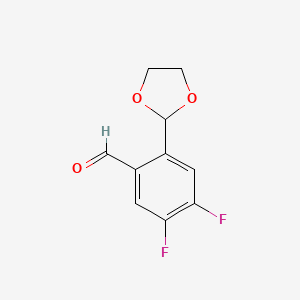
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
